Cobaltous potassium sulfate

説明

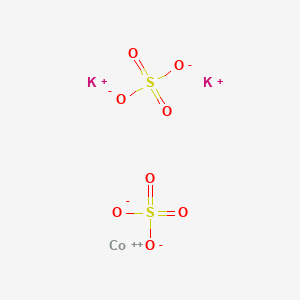

Cobaltous potassium sulfate, also known as potassium cobalt sulfate, is an inorganic compound with the chemical formula CoK₂(SO₄)₂. It is a double salt consisting of cobalt(II) sulfate and potassium sulfate. This compound is known for its vibrant pink color and is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Cobaltous potassium sulfate can be synthesized through the reaction of cobalt(II) sulfate with potassium sulfate in an aqueous solution. The reaction typically involves dissolving equimolar amounts of cobalt(II) sulfate and potassium sulfate in water, followed by slow evaporation of the solution to obtain pink crystalline solids.

Industrial Production Methods: In industrial settings, this compound is produced by mixing cobalt(II) sulfate and potassium sulfate in large reactors. The mixture is then subjected to controlled heating and cooling cycles to promote crystallization. The resulting crystals are filtered, washed, and dried to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions where cobalt(II) is oxidized to cobalt(III). For example, in the presence of strong oxidizing agents like potassium permanganate, cobalt(II) can be converted to cobalt(III).

Reduction: The compound can also undergo reduction reactions where cobalt(II) is reduced to cobalt metal. This can be achieved using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: this compound can participate in substitution reactions where the sulfate ions are replaced by other anions. For instance, reacting with sodium carbonate can lead to the formation of cobalt carbonate.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Sodium carbonate, ammonium hydroxide.

Major Products Formed:

Oxidation: Cobalt(III) sulfate.

Reduction: Cobalt metal.

Substitution: Cobalt carbonate, cobalt hydroxide.

科学的研究の応用

Cobaltous potassium sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various cobalt compounds and as a catalyst in organic reactions.

Biology: The compound is used in studies involving cobalt metabolism and its effects on biological systems.

Medicine: this compound is used in the development of cobalt-based drugs and in the study of cobalt’s role in vitamin B12 synthesis.

Industry: It is used in the production of pigments, ceramics, and as a drying agent in paints and inks.

作用機序

The mechanism of action of cobaltous potassium sulfate involves its ability to release cobalt ions (Co²⁺) in solution. These cobalt ions can interact with various molecular targets, including enzymes and proteins, altering their activity. In biological systems, cobalt ions can mimic the action of iron ions, participating in redox reactions and influencing cellular respiration and metabolism.

類似化合物との比較

Cobalt(II) Chloride (CoCl₂): Known for its use in humidity indicators and as a precursor for other cobalt compounds.

Cobalt(II) Nitrate (Co(NO₃)₂): Used in the preparation of catalysts and in the synthesis of coordination compounds.

Cobalt(II) Acetate (Co(C₂H₃O₂)₂): Commonly used in the production of cobalt-based dyes and pigments.

Cobaltous potassium sulfate stands out due to its unique combination of properties and its versatility in various scientific and industrial applications.

生物活性

Cobaltous potassium sulfate, often represented as CoKSO₄, is a compound that integrates cobalt (Co) with potassium sulfate (K₂SO₄). This compound has garnered attention due to its potential biological activities, particularly in agricultural applications and its effects on plant physiology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a double salt that combines potassium sulfate with cobalt. It is primarily used in agriculture as a micronutrient fertilizer, particularly for crops that require cobalt for optimal growth. Cobalt plays a crucial role in various biological processes, including nitrogen fixation in legumes and enzyme activation.

Biological Activity and Mechanisms

1. Role in Plant Growth

Cobalt is an essential micronutrient for plants, influencing several physiological processes:

- Nitrogen Fixation : Cobalt is vital for the activity of nitrogen-fixing bacteria in legumes. It enhances the formation of root nodules, which are critical for nitrogen uptake.

- Enzyme Activation : Cobalt acts as a cofactor for several enzymes involved in plant metabolism, including those in the synthesis of vitamin B12, which is crucial for plant health.

2. Effects on Crop Yield and Quality

Research indicates that this compound can significantly impact crop yield and quality. For example:

- Increased Yield : Studies have shown that applying this compound can enhance the yield of crops such as peanuts by improving their tolerance to water stress through the regulation of proline and antioxidant levels .

- Quality Improvement : The application of this compound has been associated with improved nutrient content in crops, including enhanced protein levels and better overall plant health.

Case Studies

Case Study 1: Peanut Tolerance to Water Stress

A study published in 2024 investigated the effects of potassium humate and cobalt on peanut plants under water stress conditions. The results indicated that the application of this compound improved the plants' ability to maintain nutrient homeostasis and increased antioxidant activity, leading to better growth under stress conditions .

| Parameter | Control (mg kg⁻¹) | CoKSO₄ Treatment (mg kg⁻¹) |

|---|---|---|

| Proline | 4.86 ± 0.80 | 6.72 ± 0.85 |

| Antioxidants | 1.2 ± 0.8 | 2.5 ± 0.7 |

| Nutrient Availability | 133 ± 0.72 | 180 ± 0.75 |

Case Study 2: Potato Quality Improvement

Another study compared the effects of different potassium fertilizers on potato quality. The findings showed that this compound outperformed potassium chloride in enhancing starch content and overall tuber quality .

| Fertilizer Type | Starch Content (%) | Yield (t ha⁻¹) |

|---|---|---|

| K₂SO₄ | 20% | 25 |

| KCl | 15% | 22 |

Research Findings

Recent research highlights several key findings regarding this compound:

- Transport Properties : Conductivity measurements indicate that cation vacancies are significant charge carriers in Co-doped K₂SO₄ crystals, suggesting potential applications in electronic materials .

- Crystallization Dynamics : Understanding the crystallization kinetics of potassium sulfate can inform better agricultural practices by optimizing nutrient delivery systems .

特性

IUPAC Name |

dipotassium;cobalt(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2K.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCFFPOQRUJEOG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13596-22-0 | |

| Record name | Cobaltous potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium disulphatocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS POTASSIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964069D9M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。